N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
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Overview
Description
N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The presence of fluorine atoms in the structure often enhances the biological activity and metabolic stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-dibromobutane and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the piperidine intermediate.
Methylation of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridine Derivative: The final step involves coupling the methylated piperidine intermediate with a pyridine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- N-(5-Fluoro-2-(piperidin-1-yl)phenyl)pyridine-4-carbothioamide
- (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone
Uniqueness
N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine stands out due to its unique combination of a fluorophenyl group and a piperidine ring, which imparts distinct pharmacological properties and enhances its stability and activity compared to other similar compounds .
Properties
Molecular Formula |
C18H22FN3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H22FN3/c1-21(18-8-4-5-11-20-18)16-9-12-22(13-10-16)14-15-6-2-3-7-17(15)19/h2-8,11,16H,9-10,12-14H2,1H3 |
InChI Key |
RQFHUTYQCVHUGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
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